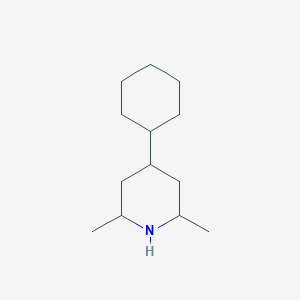
4-Cyclohexyl-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the piperidine ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dimethylpiperidine can be achieved through various methods. One common approach involves the hydrogenation of cyclohexyl-substituted pyridines or piperidines using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the cyclohexyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4-Cyclohexyl-2,6-dimethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can undergo protonation, which facilitates the cleavage of the C–N bond, a crucial step in its biological activity . The methylation of the piperidine ring can also influence its reactivity and interaction with biological targets .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Shares the piperidine core but lacks the cyclohexyl group, resulting in different chemical and biological properties.
4-Cyclohexylpiperidine: Similar to 4-Cyclohexyl-2,6-dimethylpiperidine but without the methyl groups, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic effects. These structural features enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Biological Activity
4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclohexyl group and two methyl groups attached to the piperidine ring, which contributes to its distinct chemical and biological characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C13H25N |
| Molecular Weight | 195.34 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
| InChI Key | YUIJTCJCPGOFSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(N1)C)C2CCCCC2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo protonation, facilitating the cleavage of the C–N bond, which is crucial for its biological effects. Its structural configuration allows it to interact with specific receptors and enzymes, which may lead to diverse pharmacological outcomes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Potential : Its structural similarity to other pharmacologically active piperidines has led researchers to investigate its potential as an anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
- Neuropeptide Y Receptor Antagonism : There is emerging evidence that derivatives of piperidine compounds can act as neuropeptide Y (NPY) receptor antagonists, which may have implications for obesity treatment by modulating appetite regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Opioid Receptor Antagonists : Research on related piperidine compounds has revealed their potential as opioid receptor antagonists. For instance, N-substituted trans-3,4-dimethyl-piperidines have been shown to interact selectively with opioid receptors, impacting gastrointestinal motility and providing insights into pain management strategies .
- Neuropeptide Y Y5-Receptor Antagonists : A study focusing on substituted piperidines demonstrated their ability to antagonize the Y5 receptor, which is implicated in appetite stimulation. This suggests that modifications to the piperidine structure can yield compounds with significant therapeutic potential against obesity .
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
InChI Key |
YUIJTCJCPGOFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















